Product packaging for Zanamivir Azide Triacetate Methyl Ester(Cat. No.:CAS No. 130525-58-5)

Zanamivir Azide Triacetate Methyl Ester

Cat. No.: B133313
CAS No.: 130525-58-5
M. Wt: 456.4 g/mol
InChI Key: ANKWFOHGBMGGAL-IIHMKKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Neuraminidase Inhibitor Development in Antiviral Therapy

The development of neuraminidase inhibitors marked a pivotal moment in the fight against influenza. The journey began with the identification of the neuraminidase enzyme, a key glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells. proteopedia.orgrsc.org Scientists recognized that inhibiting this enzyme could halt the spread of the virus within the host. rsc.org Early research in the 1960s explored various compounds, leading to the discovery that N-substituted oxamic acids possessed inhibitory properties. wikipedia.org A significant breakthrough came with the investigation of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), an analogue of the natural substrate, sialic acid, which showed inhibitory activity. rsc.orgwikipedia.org This foundational work, combined with the elucidation of the three-dimensional structure of influenza neuraminidase in the 1980s, paved the way for rational drug design. rsc.orgwikipedia.org This structure-based approach allowed for the creation of potent and specific inhibitors, culminating in the development of Zanamivir (B325), the first commercially available neuraminidase inhibitor, in 1989. wikipedia.org This class of drugs, which also includes Oseltamivir (B103847), Peramivir (B1663781), and Laninamivir, is effective against both influenza A and B viruses and has become a cornerstone of antiviral therapy. wikipedia.org

Zanamivir as a Prototype: Structural Basis and Therapeutic Rationale

Zanamivir was engineered through a process of rational drug design, building upon the structure of the sialic acid analogue DANA. rsc.orgwikipedia.org Computational analysis of the neuraminidase active site revealed that introducing a positively charged guanidino group at the C4 position of the DANA scaffold would form a favorable salt bridge with a conserved negatively charged glutamic acid residue in the enzyme's active site. wikipedia.org This modification significantly enhanced binding affinity and inhibitory potency compared to the parent compound. wikipedia.org

The therapeutic rationale for Zanamivir is its function as a transition-state analogue inhibitor. patsnap.com By mimicking the structure of sialic acid, the natural substrate for neuraminidase, Zanamivir binds with high affinity to the enzyme's active site. wikipedia.orgpatsnap.com This binding action blocks the enzyme's ability to cleave sialic acid residues from the surface of host cells, which is a critical step for the release of new virus progeny. proteopedia.orgpatsnap.com Consequently, the viral particles are unable to detach from the infected cell, preventing their spread to other cells and thereby limiting the progression of the infection. proteopedia.orgnews-medical.net

Chemical Design and Functionalization of Zanamivir Azide (B81097) Triacetate Methyl Ester

Zanamivir Azide Triacetate Methyl Ester is a synthetic derivative of Zanamivir, identified by its CAS number 130525-58-5. axios-research.comkerton-industry.com It is primarily used as a chemical intermediate or a reference standard in the synthesis and analysis of Zanamivir and its derivatives. axios-research.comkerton-industry.com The specific modifications—the azide group, triacetate groups, and a methyl ester—are strategically introduced to facilitate further chemical reactions and to protect reactive functional groups during synthesis.

The introduction of an azide group (–N₃) into the Zanamivir scaffold is a key functionalization that transforms the antiviral drug into a versatile chemical biology probe. The azide group is a compact, stable, and bio-orthogonal functional group, meaning it does not typically react with biological molecules within a living system. nih.gov Its primary utility lies in its ability to participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

This reaction allows for the covalent attachment of Zanamivir to other molecules that have been tagged with an alkyne group. nih.gov This capability is invaluable for a range of applications, such as:

Target Identification and Validation: Attaching fluorescent dyes or biotin (B1667282) tags to study the interaction of Zanamivir with the neuraminidase enzyme in detail.

Drug Delivery Systems: Conjugating the drug to nanoparticles or other carrier molecules to improve its delivery to the site of infection.

Diagnostic Assays: Developing new methods for detecting influenza viruses by linking the Zanamivir probe to reporter molecules.

Probing Drug Resistance: Investigating how mutations in the neuraminidase enzyme affect inhibitor binding.

The addition of acetate (B1210297) (–OAc) and methyl ester (–COOCH₃) groups serves primarily as a prodrug strategy or as protecting groups during multi-step chemical synthesis. nih.govmdpi.com

Prodrug Strategy: Ester groups can increase the lipophilicity of a polar drug like Zanamivir. nih.gov This enhancement can potentially improve its absorption and ability to cross cell membranes. Once inside the body or target cells, endogenous esterase enzymes cleave the acetate and methyl ester groups, releasing the active Zanamivir drug. nih.gov This approach has been successfully used to improve the oral bioavailability of other antiviral agents, such as in the development of valacyclovir (B1662844) from acyclovir. nih.govnih.gov

Protecting Groups: In the context of chemical synthesis, the carboxylate and hydroxyl groups of Zanamivir are reactive. Temporarily converting them into esters (methyl ester) and acetates prevents them from participating in unwanted side reactions while other parts of the molecule, like the azide group, are being manipulated. nih.gov After the desired modifications are complete, these protecting groups can be easily removed to restore the original functional groups of the active drug.

Significance of this compound in Contemporary Medicinal Chemistry and Chemical Biology

This compound is a significant tool for advancing antiviral research. It is not intended for direct therapeutic use but serves as a crucial intermediate for synthesizing more complex molecular probes and novel drug candidates. kerton-industry.comveeprho.com By enabling the precise attachment of various molecular entities through click chemistry, this compound allows researchers to visualize and quantify drug-target engagement, explore the spatial dynamics of viral proteins, and design targeted drug delivery systems. researchgate.net The use of acetate and methyl ester protecting groups is a classic strategy in medicinal chemistry to enhance pharmacokinetic properties, and their application in this context facilitates the synthesis of prodrugs with potentially improved efficacy. mdpi.comresearchgate.net Ultimately, this functionalized Zanamivir derivative empowers scientists to dissect the mechanisms of viral infection and inhibition with greater precision, paving the way for the development of next-generation anti-influenza therapies and diagnostics.

Data Tables

Table 1: Physicochemical Properties

PropertyValue
Compound Name This compound
CAS Number 130525-58-5
Molecular Formula C₁₈H₂₄N₄O₁₀
Molecular Weight 456.41 g/mol
Synonyms Methyl 7,8,9-tri-O-acetyl-N-acetyl-2-deoxy-2,3-didehydro-4α-azido-D-neuraminate

Source: axios-research.combiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N4O10 B133313 Zanamivir Azide Triacetate Methyl Ester CAS No. 130525-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23)/t12-,14+,15+,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKWFOHGBMGGAL-IIHMKKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130525-58-5
Record name D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130525-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-, methyl ester, 7,8,9-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Zanamivir Azide Triacetate Methyl Ester

De Novo Synthesis Pathways

The de novo synthesis of Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester can be approached from different starting materials, with notable routes commencing from N-acetylneuraminic acid (Neu5Ac) or the more economical D-glucono-δ-lactone. These multi-step approaches are designed to construct the dihydropyran core and introduce the necessary functional groups with high fidelity.

The synthesis of the core dihydropyran structure of Zanamivir Azide Triacetate Methyl Ester is a significant undertaking in organic chemistry. One prominent strategy begins with D-glucono-δ-lactone, which is considered a more cost-effective starting material compared to sialic acid. This pathway involves a series of protection steps and the reduction of a carboxylic acid to an aldehyde. A crucial step in this synthesis is a highly diastereoselective 1,3-dipolar cycloaddition between methyl acrylate (B77674) and a nitrone derived from D-glucono-δ-lactone, which establishes the foundational stereochemistry of the molecule. researchgate.net

Another well-established route utilizes N-acetylneuraminic acid (sialic acid) as the starting material. This approach leverages the inherent stereochemistry of the starting material to build the complex structure of the target intermediate. nih.govnewdrugapprovals.org

The introduction of the azide, triacetate, and methyl ester functionalities onto the core structure requires a series of carefully orchestrated chemical reactions. These transformations are critical for elaborating the scaffold into the desired intermediate.

The introduction of the azide group at the C4 position is a pivotal step in the synthesis. One documented method involves the derivatization of a precursor, methyl 5-acetamido-4-hydroxy-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate. This intermediate is treated with trifluoromethanesulfonic anhydride (B1165640) followed by sodium azide to yield the corresponding 4-azido compound, which is this compound. google.com

An alternative approach for introducing the C4 nitrogen functionality without the use of an azide has also been explored, highlighting ongoing efforts to develop safer and more efficient synthetic routes. researchgate.net In other syntheses of zanamivir analogues, the azide group has been introduced via the reaction of a protected sialic acid with sodium azide in the presence of Dowex 50W. mdpi.com

The polyhydroxylated side chain of the zanamivir precursor requires protection, typically through acetylation, to prevent unwanted side reactions in subsequent synthetic steps. The synthesis starting from D-glucono-δ-lactone features a one-pot selective O-acetylation step, which is an efficient method for protecting the hydroxyl groups. researchgate.net In syntheses beginning with N-acetylneuraminic acid methyl ester, the hydroxyl groups are protected with acetyl groups using reagents like acetic anhydride. newdrugapprovals.org The selective deacetylation of certain positions can also be a key strategic step, as seen in the preparation of the 4-hydroxy precursor for azidation. google.com

The carboxylic acid at the C2 position is typically converted to a methyl ester early in the synthetic sequence to modulate its reactivity and solubility. In syntheses starting from N-acetylneuraminic acid, the esterification is often one of the initial steps. nih.gov For instance, N-acetylneuraminic acid can be converted to its methyl ester in the presence of Dowex H+. newdrugapprovals.org While methods for the esterification of the final zanamivir product with various alkoxyalkyl groups have been reported, these principles of ester formation are also applicable to the precursor molecules. nih.gov

The therapeutic efficacy of zanamivir is highly dependent on its specific stereochemistry. Therefore, controlling the regio- and stereochemistry during the synthesis of its intermediates is of utmost importance. The synthesis starting from D-glucono-δ-lactone is noted for its high diastereoselectivity, particularly in the 1,3-dipolar cycloaddition step, which sets multiple stereocenters in a controlled manner. researchgate.net

Data Tables

Table 1: Key Reagents in the Synthesis of this compound and Related Intermediates

Step Reagent Purpose Reference
Azide FormationTrifluoromethanesulfonic anhydride, Sodium azideIntroduction of the azide group at C4 google.com
Azide FormationSodium azide, Dowex 50WIntroduction of the azide group in analogues mdpi.com
AcetylationAcetic anhydrideProtection of hydroxyl groups newdrugapprovals.org
EsterificationDowex H+Conversion of carboxylic acid to methyl ester newdrugapprovals.org
CycloadditionMethyl acrylateFormation of the dihydropyran core researchgate.net

Table 2: Starting Materials for the Synthesis of the Zanamivir Core Structure

Starting Material Key Advantages Reference
D-glucono-δ-lactoneMore economical researchgate.netnewdrugapprovals.org
N-acetylneuraminic acid (Neu5Ac)Inherent stereochemistry nih.govnewdrugapprovals.org

Key Reaction Sequences for Azide, Triacetate, and Methyl Ester Introduction

Post-Synthetic Modifications and Derivatization Strategies

The presence of the azide group at the C-4 position of the neuraminic acid scaffold is the linchpin for a variety of chemical modifications. This functional handle allows for the introduction of diverse molecular entities, enabling the exploration of structure-activity relationships and the development of sophisticated bioconjugates and probes.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been extensively utilized for the derivatization of this compound and its analogues. This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which serve as stable and versatile linkers.

Researchers have successfully synthesized a range of C-4 triazole analogues of zanamivir by reacting the azide precursor with various terminal alkynes. mdpi.com These reactions are typically carried out under mild conditions, often at room temperature in a mixture of water and an organic co-solvent, using a copper(II) salt like copper(II) sulfate (B86663) pentahydrate in the presence of a reducing agent such as sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ. nih.gov The versatility of this approach is demonstrated by the successful incorporation of a wide array of functional groups through the alkyne component, including alkyl, halo, amino, amido, ester, and alcohol functionalities. nih.gov

The application of CuAAC has also been pivotal in the synthesis of multivalent zanamivir constructs. Dimeric zanamivir conjugates, for instance, have been synthesized by reacting an alkyne-bearing zanamivir derivative with an azide-bearing counterpart. nih.gov These multivalent structures have shown potent inhibitory activity against viral neuraminidases. nih.gov The reaction conditions for these dimerizations have been optimized, with the best results often obtained using catalytic amounts of copper sulfate and a slight excess of a reducing agent in an aqueous-organic solvent system. nih.gov

Table 1: Examples of CuAAC Reactions with Zanamivir Azide Derivatives

Alkyne ReactantReaction ConditionsProductYieldReference
Various alkyl and aryl alkynesCuSO₄, Sodium Ascorbate, Ethanol/Water, Room TemperatureC-4 Triazine Analogs60-80% nih.gov
Alkyne-bearing ZanamivirCuSO₄ (0.3 equiv), Ascorbic Acid (1.5 equiv), H₂O/tBuOH (1:2), Room TemperatureZanamivir DimersHigh nih.govansto.gov.au
Mono- and Trivalent Alkynes (Alkyl, halo, amino, amido, ester, alcohol containing)CuSO₄·5H₂O, Sodium Ascorbate, H₂O/tert-Butyl Alcohol (1:1), Room TemperatureC-4 and C-7 Triazole AnalogsNot specified nih.gov

The bioorthogonal nature of the azide group makes this compound an excellent precursor for the development of bioconjugates and chemical probes. These tools are invaluable for studying the interactions of zanamivir with its biological targets and for visualizing viral particles.

A notable example is the conjugation of a zanamivir derivative, featuring an azide linker at the C-7 position, to alkyne-modified bovine serum albumin (BSA). researchgate.net This reaction, often performed via copper-free click chemistry variants like strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the creation of multivalent protein-drug conjugates that can mimic natural glycoproteins and effectively trap influenza virions. researchgate.net Such bioconjugates not only retain neuraminidase inhibitory activity but also provide a platform for studying multivalent binding effects and for the development of new antiviral strategies. researchgate.net

While specific examples of small-molecule chemical probes derived directly from this compound are not extensively detailed in the provided literature, the successful bioconjugation to proteins lays the groundwork for such developments. The azide functionality can be readily coupled to a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags functionalized with an alkyne group, to create probes for use in cellular imaging, pull-down assays, and other biochemical experiments.

Beyond the well-established CuAAC reaction, the azide group in this compound and related compounds can undergo a variety of other chemical transformations, opening avenues for novel functionalization.

One of the most fundamental transformations is the reduction of the azide to a primary amine. This transformation is a key step in the synthesis of zanamivir itself, where the C-4 azide is reduced to the corresponding amine, which is then guanidinylated. mdpi.comgoogle.com Various reducing agents can be employed for this purpose, and the resulting amine serves as a versatile intermediate for further derivatization. For example, the amine can be acylated or reacted with other electrophiles to introduce a wide range of substituents at the C-4 position. nih.gov

Furthermore, the synthetic route to the C-4 azide itself, which involves the opening of an oxazoline (B21484) intermediate with an azide nucleophile, suggests that other nucleophiles could be used to introduce different functionalities at this position. mdpi.com Researchers have explored the use of cyclic secondary amines, such as morpholine (B109124) and piperazine, to directly introduce these moieties at the C-4 position, leading to novel zanamivir analogues. nih.govresearchgate.net This approach bypasses the azide intermediate and directly installs alternative nitrogen-containing substituents.

The exploration of these and other novel functionalization chemistries continues to be an active area of research, with the goal of developing new zanamivir derivatives with improved pharmacological properties and novel biological activities. researchgate.netnih.gov

Biological Activity and Mechanistic Investigations of Zanamivir Azide Triacetate Methyl Ester

Neuraminidase Inhibitory Profiling

Neuraminidase inhibitors function by blocking the active site of the viral neuraminidase enzyme, which is critical for the release of new virus particles from infected host cells and their subsequent spread. nih.govresearchgate.net The inhibitory profile of Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester is dictated by its specific chemical structure, which lacks the key functional groups required for potent enzyme binding.

The inhibitory activity of neuraminidase inhibitors is quantified using enzymatic inhibition assays. These assays typically employ a substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product upon cleavage by the neuraminidase enzyme. epa.govtmc.edu The inhibitor's potency is determined by its ability to reduce the rate of this reaction, commonly expressed as the 50% inhibitory concentration (IC50).

Direct enzymatic inhibition data for Zanamivir Azide Triacetate Methyl Ester is not extensively reported in peer-reviewed literature, as scientific focus is placed on the final active compounds. However, based on structure-activity relationship studies of zanamivir analogues, intermediates lacking the critical 4-guanidino group are expected to exhibit significantly reduced or negligible inhibitory activity against both influenza A and B neuraminidases. nih.gov Synthetic routes describe the azide group as a precursor that is subsequently reduced and converted to the guanidino group to achieve high-potency inhibition. nih.gov

Kinetic studies of clinically approved neuraminidase inhibitors like zanamivir reveal they are typically reversible, competitive inhibitors. researchgate.net They compete with the natural substrate, sialic acid, for binding to the highly conserved active site of the neuraminidase enzyme. nih.gov The high affinity of zanamivir is attributed to specific interactions between its functional groups (guanidino, carboxylate, and hydroxyls) and amino acid residues within the enzyme's active site.

For this compound, the kinetic profile is fundamentally different. The 4-azido group is electronically and structurally distinct from the 4-guanidino group of zanamivir. It is incapable of forming the strong, charge-based interaction with the conserved glutamate (B1630785) residue (Glu119) in the active site, a key interaction that anchors zanamivir and is responsible for its high binding affinity. Furthermore, the esterified carboxylate and acetylated hydroxyls prevent other crucial binding interactions.

Comparative studies demonstrate that zanamivir, oseltamivir (B103847), and peramivir (B1663781) are potent inhibitors of influenza A and B neuraminidases, though potencies can vary between virus types and subtypes. nih.gov For instance, influenza B virus has been reported to be less susceptible to oseltamivir than influenza A virus, while zanamivir shows more equitable effectiveness against both. researchgate.net

As a synthetic intermediate, this compound is expected to be a significantly weaker inhibitor than zanamivir and other approved drugs. nih.gov The structural modifications—specifically the replacement of the guanidino group with an azide—remove the most critical binding feature. Studies on various zanamivir derivatives have shown that modifications at this position frequently lead to a dramatic decrease in inhibitory activity. nih.gov

Table 1: Comparative Inhibitory Activity of Approved Neuraminidase Inhibitors Note: IC50 values can vary based on the specific viral strain and assay conditions used.

InhibitorTarget Virus TypeTypical IC50 Range (nM)
Zanamivir Influenza A0.32 - 2.09
Influenza B0.53 - 4.15
Oseltamivir Carboxylate Influenza A0.32 - 0.73
Influenza B~11.53
Peramivir Influenza A~0.24
Influenza BData varies

This table is generated based on data reported in literature. tmc.eduresearchgate.net

The structure of this compound is a clear illustration of SAR principles in the design of neuraminidase inhibitors. Its structure highlights the chemical moieties that are essential for potent biological activity.

4-Azido Group vs. 4-Guanidino Group : The cornerstone of zanamivir's high potency is the basic guanidino group at the C4 position. nih.gov This group forms a strong salt bridge with the negatively charged side chain of a conserved glutamic acid residue (Glu119) in the enzyme's active site. The 4-azido group in the intermediate is a neutral, non-basic precursor. It cannot form this critical ionic interaction, resulting in a profound loss of binding affinity and inhibitory activity. nih.gov

Triacetate Protecting Groups : The glycerol (B35011) side chain of zanamivir (at positions C7, C8, and C9) fits into a conserved pocket in the active site, where its hydroxyl groups form a network of hydrogen bonds. The triacetate groups on the intermediate are bulky protecting groups that block these hydroxyls. nih.gov This prevents the formation of essential hydrogen bonds, further weakening the molecule's interaction with the enzyme.

Methyl Ester Protecting Group : The carboxylate group at the C2 position of zanamivir interacts with three conserved arginine residues (Arg118, Arg292, Arg371) in the active site. Protecting this group as a methyl ester neutralizes the negative charge and prevents these vital ionic interactions from occurring. nih.gov

Antiviral Efficacy Assessments

Antiviral efficacy is evaluated in cell-based systems to determine an agent's ability to inhibit viral replication in a biological context, which is a more complex measure than simple enzyme inhibition.

The efficacy of antiviral compounds against influenza virus is commonly tested in in vitro cellular assays using cell lines like Madin-Darby canine kidney (MDCK) cells. nih.gov These assays measure the reduction in viral replication, and the results are typically reported as the 50% effective concentration (EC50).

Consistent with its predicted poor performance in enzymatic assays, this compound is not expected to demonstrate significant antiviral activity in cellular assays. For a compound to be effective, it must not only inhibit its target but also be stable and available at the site of action. The protecting groups and the azide precursor render the molecule inactive against the neuraminidase enzyme, which is its sole target. Therefore, it would fail to halt the spread of progeny virions from infected cells. Studies have repeatedly shown that even subtle modifications to the core zanamivir structure often result in a significant loss of antiviral potency in cell culture. nih.gov

Evaluation of Broad-Spectrum Antiviral Potential Beyond Influenza (e.g., HIV)

Research into the broader antiviral applications of this compound has explored its potential activity against viruses other than influenza, notably the Human Immunodeficiency Virus (HIV). Some findings suggest that the compound may prevent HIV infection by blocking the virus's entry into host cells biosynth.com. This mechanism is a critical area of interest in antiretroviral therapy, as entry inhibitors provide an alternative strategy to combat the virus compared to more common reverse transcriptase or protease inhibitors. However, detailed mechanistic studies and peer-reviewed data on the specific interactions between this compound and HIV viral glycoproteins or host cell receptors are not extensively available in the public domain. While triazole-modified analogues related to Zanamivir have been noted for their potential anti-HIV activity, specific research focusing on the azide triacetate methyl ester derivative remains limited nih.gov.

Preclinical In Vivo Models of Viral Infection

This compound is primarily recognized as a key intermediate in the synthesis of Zanamivir . While the parent compound, Zanamivir, has been extensively studied in preclinical in vivo models for influenza, including mouse and ferret models, there is a notable lack of published research specifically detailing the use of this compound in such models for viral infections nih.govplos.org. The available scientific literature focuses on the efficacy and pharmacokinetics of the final active pharmaceutical ingredient, Zanamivir, rather than its synthetic precursors. Consequently, no specific data from preclinical in vivo studies of viral infection using this compound can be presented.

Investigation of Ancillary Biological Activities

Carbohydrate Mimicry and Carbohydrate-Protein Interaction Studies

The fundamental mechanism of action for Zanamivir and its precursors, including this compound, is rooted in the principle of carbohydrate mimicry. The influenza virus relies on its surface glycoprotein (B1211001), hemagglutinin, to bind to sialic acid residues on the surface of host cells to initiate infection. After replication, the neuraminidase enzyme cleaves these sialic acid residues to release new virions nih.gov.

Zanamivir was designed as a transition-state analogue of sialic acid, effectively mimicking the natural carbohydrate substrate to bind with high affinity to the active site of the neuraminidase enzyme nih.gov. This compound, sharing this core structure, functions as a carbohydrate mimic. This structural similarity allows it to interact with carbohydrate-binding proteins, specifically the viral neuraminidase. Recent research has further explored this concept by creating Zanamivir-protein conjugates that mimic mucin, a natural glycoprotein, to trap virion particles, highlighting the enduring utility of Zanamivir's carbohydrate-mimicking structure in antiviral strategies nih.gov.

Glycosidase Inhibition Potential

The primary therapeutic target of this compound is the viral neuraminidase, which is functionally a type of glycosidase, or more specifically, a sialidase bohrium.comnih.gov. This enzyme catalyzes the hydrolysis of glycosidic bonds, cleaving terminal sialic acid residues from glycoconjugates nih.gov. By inhibiting this enzyme, the release and spread of newly formed virus particles from infected cells are prevented nih.gov.

As a direct precursor to Zanamivir, this compound is designed to fit into the highly conserved active site of the neuraminidase enzyme. The molecular structure, particularly after in vivo conversion to the active form, allows it to bind tightly to the enzyme, blocking its catalytic function. The potency of this inhibition is a key determinant of its antiviral efficacy against both influenza A and B virus strains nih.govnih.gov.

Table 1: Target Enzyme and Mechanism

Compound Target Enzyme Enzyme Class Mechanism of Action

Identification of Non-Antiviral Therapeutic Effects (e.g., anticancer activity)

Exploratory research has indicated that this compound may possess biological activities beyond its antiviral function, particularly in the realm of oncology. Some preliminary data from non-peer-reviewed sources suggest the compound exhibits anticancer effects. Specifically, it has been reported to show efficacy in a mouse xenograft model of bladder cancer, where its administration was associated with a significant reduction in tumor volume . Furthermore, the parent compound, Zanamivir, has been noted for its effectiveness in treating symptoms associated with bladder cancer and Kaposi's sarcoma, as well as its potential use for conditions like endometriosis and ovarian cancer biosynth.com. Despite these promising reports, detailed, peer-reviewed research studies, including specific data on efficacy, dose-response relationships, and mechanisms of action for this compound in oncology, are not currently available in published scientific literature.

Computational and Structural Biology Studies of Zanamivir Azide Triacetate Methyl Ester

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester, might interact with its protein target, in this case, influenza neuraminidase.

Based on studies of Zanamivir and its analogues, it is predicted that Zanamivir Azide Triacetate Methyl Ester would bind to the highly conserved active site of the neuraminidase enzyme. The active site is often described as a pocket, and the binding of inhibitors like Zanamivir is a key mechanism for preventing viral replication. The orientation of the inhibitor within this pocket is crucial for its efficacy.

The core structure of this compound, being similar to Zanamivir, would likely adopt a similar binding pose. The dihydropyran ring of the molecule is expected to be a central feature in the binding, with its various functional groups extending to interact with the amino acid residues of the active site. The presence of the azide, triacetate, and methyl ester groups would, however, introduce modifications to the precise orientation and interaction profile compared to Zanamivir. For instance, the bulk and polarity of the triacetate group would influence its positioning within the active site.

Table 1: Predicted Binding Characteristics of Zanamivir Derivatives in Neuraminidase Active Site This table is based on data for Zanamivir and its analogues and is intended to be illustrative for this compound.

Feature Predicted Characteristic for this compound
Binding Pocket Catalytic site of influenza neuraminidase
Core Interaction Dihydropyran ring forms a stable base within the active site
Key Functional Group Orientations Guanidino group (if present) or analogous polar groups would interact with acidic residues. The triacetate and methyl ester groups would likely occupy hydrophobic or solvent-exposed regions.
Potential for Altered Binding Mode The azide and triacetate modifications may lead to a slightly different but overall similar binding orientation compared to Zanamivir.

The stability of the ligand-target complex is determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: The active site of neuraminidase is rich in charged and polar residues, making it conducive to the formation of multiple hydrogen bonds. For Zanamivir, the guanidino group is known to form strong salt bridges and hydrogen bonds with acidic residues such as glutamate (B1630785) (Glu119, Glu227) and aspartate (Asp151). The carboxylate group of Zanamivir also forms important interactions with arginine residues (Arg118, Arg292, Arg371). It is anticipated that the corresponding polar groups on this compound would engage in a similar hydrogen bonding network. The ester and acetate (B1210297) groups could also act as hydrogen bond acceptors.

Hydrophobic Interactions: While the active site is largely polar, there are hydrophobic pockets that contribute to ligand binding. The acetyl group of Zanamivir, for instance, interacts with a hydrophobic region. The methyl ester and the acetyl groups of the triacetate moiety in this compound would be expected to engage in favorable hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex.

Table 2: Predicted Key Interactions for this compound with Neuraminidase Residues This table is based on well-documented interactions for Zanamivir and is extrapolated for its derivative.

Interaction Type Key Neuraminidase Residues Involved (Predicted) Corresponding Functional Group on this compound (Predicted)
Hydrogen Bonds / Salt Bridges Arg118, Arg292, Arg371 Carboxylate group (or methyl ester)
Glu119, Asp151, Glu227 Polar groups analogous to Zanamivir's guanidino group
Glu276 Glycerol-like side chain
Hydrophobic Interactions Ile222, Trp178 Acetyl groups of the triacetate moiety

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. These simulations can offer insights into the flexibility of the ligand and the protein, as well as the stability of their interaction.

MD simulations of Zanamivir and its derivatives bound to neuraminidase have shown that the inhibitor remains stably bound within the active site over the course of the simulation. The core dihydropyran ring structure typically exhibits low root-mean-square deviation (RMSD), indicating its stability. The side chains, however, can show greater flexibility.

While standard MD simulations are excellent for assessing the stability of a bound complex, more advanced techniques are required to explore the entire process of a ligand binding to or unbinding from a protein. Methods such as steered molecular dynamics (SMD) or metadynamics can be used to simulate these events and calculate the energetic barriers associated with them.

Such studies for Zanamivir analogues have provided insights into the key conformational changes in both the ligand and the protein that are necessary for binding and dissociation. For this compound, these simulations could reveal the specific pathway it takes to enter the neuraminidase active site and the key interactions that must be formed or broken during this process. Understanding the dissociation mechanism is particularly important as the residence time of a drug on its target can be a critical determinant of its efficacy.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations can provide a deeper understanding of the electronic structure of a molecule, which in turn governs its reactivity and interaction with its environment. Techniques like Density Functional Theory (DFT) are often employed for this purpose.

Specific quantum mechanical studies on this compound are not readily found in the scientific literature. However, the application of such methods to this molecule could yield valuable information. For example, QM calculations could be used to determine the distribution of electron density and the electrostatic potential of the molecule. This would help in understanding the nature of its interactions with the neuraminidase active site on a more fundamental level than the classical force fields used in molecular docking and MD simulations.

Furthermore, QM calculations can be used to study the reactivity of the molecule, including the stability of its various functional groups. For instance, the reactivity of the azide group could be investigated. Such calculations could also provide insights into the electronic basis for the strength of the hydrogen bonds and other non-covalent interactions observed in docking and MD simulations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key descriptors of a molecule's chemical reactivity and kinetic stability.

Table 3: Potential Applications of Quantum Mechanical Calculations for this compound

QM Calculation Type Potential Insights
Electrostatic Potential Mapping Visualization of electron-rich and electron-poor regions, predicting sites for electrostatic interactions.
Frontier Molecular Orbital Analysis (HOMO/LUMO) Determination of the molecule's susceptibility to nucleophilic and electrophilic attack, providing insights into its chemical reactivity.
Calculation of Partial Charges More accurate representation of the charge distribution for use in advanced molecular mechanics force fields.
Bonding Analysis Detailed understanding of the nature and strength of intramolecular and intermolecular bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process.

In the context of influenza virus neuraminidase inhibitors, QSAR studies have been pivotal in elucidating the structural requirements for effective enzyme inhibition. nih.gov These studies typically involve a series of compounds with known biological activities, from which molecular descriptors are calculated. These descriptors, which quantify various physicochemical properties of the molecules, are then used to build a predictive model.

However, a specific QSAR model for this compound is not found in the current body of scientific literature. The likely reason for this is that as a synthetic intermediate, it is not typically screened for biological activity in the same manner as final drug candidates. QSAR studies are generally performed on a series of structurally related compounds that exhibit a range of biological activities to derive a meaningful correlation.

For illustrative purposes, a hypothetical data table that would be used in a QSAR study of neuraminidase inhibitors is presented below. It is important to note that the data for this compound is not based on experimental findings but is included to demonstrate the format of such a study.

Table 1: Hypothetical Data for QSAR Modeling of Neuraminidase Inhibitors

Compound Name Molecular Weight (g/mol) LogP Polar Surface Area (Ų) Predicted IC₅₀ (µM)
Zanamivir 332.31 -2.8 210.4 0.001
Oseltamivir (B103847) 312.4 0.8 120.7 0.002
Peramivir (B1663781) 328.4 0.5 135.9 0.0008
This compound 456.41 -0.5 185.2 N/A

Note: The values for this compound are calculated estimates and not experimentally validated for QSAR purposes. "N/A" indicates that this compound is not typically evaluated for inhibitory concentration.

While direct computational studies on this compound are lacking, the broader research on Zanamivir derivatives provides insight into the structural features crucial for neuraminidase inhibition. nih.gov These studies consistently highlight the importance of the guanidino group for strong interaction with the enzyme's active site, a feature that is absent in the azide intermediate.

Applications in Chemical Biology, Proteomics, and Pharmaceutical Development

Role as a Chemical Probe for Protein Interaction Studies in Biological Systems

While direct documented applications of Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester as a chemical probe are not extensively reported in the available literature, its chemical structure, particularly the presence of an azide group, makes it an ideal candidate for the development of such tools. The azide functional group is versatile and can be readily modified for use in various bio-orthogonal chemical reactions, which are carried out in living systems without interfering with native biochemical processes.

Target Identification and Validation Methodologies in Viral Host-Pathogen Interactions

In the study of viral-host pathogen interactions, identifying the specific host proteins that a virus interacts with is crucial for understanding the mechanisms of infection and for developing targeted antiviral therapies. Chemical probes are instrumental in this process. Zanamivir Azide Triacetate Methyl Ester, with its zanamivir-like core structure, can be engineered into a photoaffinity probe.

Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule within a complex biological sample. The azide group in this compound can be converted into a photoreactive group, such as a diazirine or a phenyl azide. Upon exposure to UV light, this photoreactive group forms a highly reactive species that can covalently bind to nearby molecules, which are presumably the interacting proteins. These cross-linked protein-probe complexes can then be isolated and identified using mass spectrometry-based proteomic techniques. This approach would allow researchers to "fish out" and identify the host or viral proteins that interact with zanamivir, providing valuable insights into its mechanism of action and potential off-target effects.

Development of Activity-Based Probes (ABPs) for Enzyme Profiling

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex proteomes. Given that zanamivir is a potent inhibitor of viral neuraminidase, this compound can serve as a scaffold for the creation of activity-based probes (ABPs) targeting this enzyme class.

The azide group of this compound is particularly amenable to "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. nih.gov One of the most common click reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comacs.org This reaction can be used to attach a reporter tag, such as a fluorophore or biotin (B1667282), to the zanamivir scaffold via the azide group. The resulting ABP would retain the ability to bind to the active site of neuraminidase. Once bound, the reporter tag allows for the detection, visualization, and quantification of the active enzyme. Such probes could be invaluable for screening new neuraminidase inhibitors, for diagnostic applications to detect the presence of active viral enzymes, and for fundamental research into the activity and regulation of neuraminidase in the context of viral infection.

Strategic Intermediate in Drug Discovery and Development

This compound is a well-established and crucial intermediate in the synthesis of zanamivir and a diverse range of its analogues. nih.gov Its stable, protected form allows for various chemical modifications that would not be possible with the final, more polar zanamivir molecule.

Design and Synthesis of Advanced Zanamivir Analogues with Improved Pharmacological Profiles

The quest for antiviral agents with enhanced efficacy, broader activity against resistant strains, and improved pharmacokinetic properties is a continuous effort in medicinal chemistry. This compound serves as a key building block in the synthesis of novel zanamivir analogues. The azide group at the C4 position can be reduced to an amine, which is then converted to the guanidine group found in zanamivir. newdrugapprovals.orgnih.gov

Furthermore, the azide itself can be a handle for introducing alternative functionalities at the C4 position. For instance, through click chemistry, a wide array of substituents can be attached to the zanamivir scaffold to probe the binding pocket of neuraminidase and to develop analogues with improved binding affinity or altered pharmacological properties. nih.gov Researchers have successfully synthesized triazole-containing zanamivir analogues using this approach, some of which have shown potent inhibitory activity against influenza neuraminidases. researchgate.net The protected triacetate and methyl ester groups in the molecule allow for selective deprotection and modification at other positions, further expanding the diversity of accessible analogues.

Analogue TypeSynthetic StrategyPotential Improvement
C4-Triazole AnaloguesClick chemistry with various alkynesEnhanced binding affinity, exploration of new interactions in the active site
Acylguanidine DerivativesModification of the guanidino groupImproved lipophilicity and cell permeability
Carbocyclic AnaloguesReplacement of the dihydropyran ringIncreased chemical stability

Prodrug Development Strategies for Enhanced Bioavailability and Pharmacokinetics

One of the major limitations of zanamivir is its poor oral bioavailability due to its high polarity, necessitating its administration via inhalation. nih.govnih.gov Prodrug strategies aim to overcome this by masking the polar functional groups of a drug with lipophilic moieties, which are then cleaved in the body to release the active pharmaceutical ingredient. This compound, as a precursor to zanamivir, is instrumental in the synthesis of such prodrugs.

By modifying the carboxylic acid and glycerol (B35011) hydroxyl groups, which are protected in the triacetate methyl ester form, chemists can introduce various promoieties designed to enhance intestinal absorption. For example, ester prodrugs have been developed to increase the lipophilicity of zanamivir. nih.gov The synthesis of these prodrugs often involves intermediates that are structurally related to this compound. The ultimate goal of these strategies is to develop an orally bioavailable form of zanamivir, which would significantly improve patient compliance and convenience. escholarship.org

Prodrug ApproachMasked Functional Group(s)Expected Outcome
Ester ProdrugsCarboxylic acid, hydroxyl groupsIncreased lipophilicity, enhanced passive diffusion across the intestinal membrane
Amidoxime and N-Hydroxyguanidine ProdrugsGuanidino groupReduced basicity, improved absorption
Intramolecular Ion-Pair ProdrugsCarboxylate and guanidinium groupsNeutralization of charges, increased lipophilicity

Analytical Reference Standard in Pharmaceutical Quality Control

The quality, purity, and potency of active pharmaceutical ingredients (APIs) are of paramount importance in the pharmaceutical industry. Analytical reference standards are highly characterized materials used to ensure that pharmaceutical products meet these stringent requirements. This compound is utilized as a reference standard in the quality control of zanamivir. nih.govaxios-research.comveeprho.com

During the synthesis of zanamivir, this compound is a key intermediate, and its presence as an impurity in the final drug product must be monitored and controlled. pharmaffiliates.comgoogle.com By using a well-characterized standard of this compound, analytical chemists can develop and validate methods, such as high-performance liquid chromatography (HPLC), to accurately quantify its levels in the zanamivir API. nih.govwho.intwho.int This ensures that the final drug product is free from unacceptable levels of impurities, guaranteeing its safety and efficacy. The availability of this reference standard is therefore essential for regulatory compliance and for maintaining the high quality of zanamivir medications.

Utilization in Analytical Method Development and Validation (AMV)

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical science, ensuring that a drug substance can be accurately and precisely characterized. This compound serves as a critical reference standard in this process, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). pharmaffiliates.comimpactfactor.org

As a known process-related impurity and a key intermediate, this compound is used to assess the specificity and selectivity of analytical methods designed to quantify Zanamivir and its potential impurities. tpcj.org During method validation, a solution containing Zanamivir is spiked with this compound to demonstrate that the analytical procedure can effectively separate the intermediate from the final API. This ensures that any residual intermediate in the final product can be accurately detected and quantified.

Key aspects of its use in AMV include:

Specificity and Selectivity: Demonstrating that the analytical method can distinguish between the Zanamivir API and its synthetic precursors.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the intermediate that can be reliably detected and quantified.

System Suitability: Ensuring the chromatographic system is performing adequately for the intended analysis.

The following table illustrates typical parameters evaluated during the validation of an HPLC method for Zanamivir, where a reference standard like this compound would be essential for impurity profiling.

Table 1: Parameters for HPLC Method Validation for Zanamivir and Related Substances

Validation ParameterPurposeTypical Acceptance Criteria
SpecificityTo ensure the method can assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.The peak for Zanamivir should be free from interference from other compounds, such as this compound.
LinearityTo demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 for the calibration curve. impactfactor.org
AccuracyTo determine the closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120%. ijpsonline.com
Precision (Repeatability and Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 15%. ijpsonline.com
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of at least 10:1.

Application in Quality Control (QC) during Active Pharmaceutical Ingredient (API) Synthesis and Formulation

Maintaining stringent quality control throughout the manufacturing process is essential for producing a safe and effective drug. This compound plays a vital role as a reference material for in-process controls during the synthesis of Zanamivir. pharmaffiliates.comsynzeal.com

The synthesis of Zanamivir involves multiple steps, and this compound is a key intermediate in this pathway. researchgate.netdss.go.th By using this compound as a reference, manufacturers can monitor the progress of the chemical reactions. For instance, chromatographic analysis of reaction mixtures can be performed to determine the consumption of the starting materials and the formation of the intermediate. Subsequently, the conversion of this compound to the downstream product can be tracked to ensure the reaction has proceeded to completion.

This monitoring helps to:

Optimize reaction conditions: Ensuring maximum yield and purity of the product.

Identify potential process deviations: Allowing for corrective actions to be taken in a timely manner.

Control the impurity profile: Minimizing the carryover of unreacted intermediates into the final API.

The presence of this compound above a certain threshold in the final Zanamivir API would indicate an incomplete reaction or inadequate purification. Therefore, its quantification is a critical quality control parameter.

Traceability Against Pharmacopeial Standards

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for medicines. pharmaffiliates.com These standards include monographs for APIs that specify tests for identity, strength, quality, and purity. While this compound may not be listed as a specific impurity in the final Zanamivir monograph (as it is expected to be fully consumed during synthesis), it is crucial for establishing the traceability of the analytical methods used. ijpsonline.com

Reference standards, such as this compound, that are fully characterized and of high purity are used to qualify the in-house working standards. usp.org This process ensures that the analytical results obtained by a manufacturer are accurate and can be traced back to a primary standard. This traceability is a fundamental requirement of Good Manufacturing Practices (GMP).

The use of a well-characterized intermediate like this compound in this context ensures that the methods used to control the quality of Zanamivir are scientifically sound and meet the stringent requirements of regulatory authorities. pharmaffiliates.com

Future Research Directions and Translational Perspectives

Development of Next-Generation Antiviral Agents with Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester as a Scaffold

Zanamivir Azide Triacetate Methyl Ester serves as a crucial building block for creating new derivatives of Zanamivir, a potent neuraminidase inhibitor. nih.gov The azide group is a particularly useful chemical handle, allowing for the facile introduction of diverse molecular fragments through reactions like "click chemistry." This enables the synthesis of extensive libraries of novel compounds.

Researchers can modify the Zanamivir structure to enhance its binding affinity to the viral neuraminidase enzyme or to improve its pharmacokinetic properties. For example, replacing the carboxylate group with a phosphonate (B1237965) group has been shown to result in more potent inhibitors. wikipedia.org The goal of these modifications is to develop antiviral agents with superior efficacy and a broader spectrum of activity against various influenza strains. nih.gov One study detailed the design and synthesis of new Zanamivir derivatives, with one compound showing an IC₅₀ of 0.670 µM against the A/WSN/33 H1N1 virus, which was superior to the reference drug Zanamivir (IC₅₀ = 0.873 µM). nih.gov

Strategies for Overcoming Viral Resistance Mechanisms

The emergence of drug-resistant influenza strains is a significant public health concern. nih.gov Neuraminidase inhibitors can lose their effectiveness due to mutations in the viral neuraminidase enzyme, such as the H274Y substitution which confers resistance to oseltamivir (B103847). nih.gov Zanamivir often remains effective against oseltamivir-resistant strains. nih.govresearchgate.net

Derivatives synthesized from this compound can be specifically designed to overcome these resistance mechanisms. By modifying the structure, new interactions can be formed within the enzyme's active site, compensating for weakened binding caused by mutations. nih.gov For instance, covalently attaching Zanamivir to a polymer has been shown to dramatically enhance its activity against both oseltamivir- and zanamivir-resistant strains of influenza A. nih.gov This approach led to a 2000-fold enhancement against zanamivir-resistant mutants, demonstrating that structural modifications can restore or even improve potency. nih.gov

Table 1: Comparative Inhibitory Activity of Zanamivir Derivatives Against Resistant Influenza Strains
CompoundTarget StrainFold Improvement in Activity vs. Monomeric ZanamivirReference
Polymeric Zanamivir ConjugateOseltamivir-Resistant Wuhan E119V~6000-fold nih.gov
Polymeric Zanamivir ConjugateZanamivir-Resistant turkey/MN mutants~2000-fold nih.gov
ZanamivirOseltamivir-Resistant NA-H274YRemains Susceptible nih.gov

Exploration of Novel Delivery Systems and Formulation Technologies

A major limitation of Zanamivir is its low oral bioavailability (less than 5%), which necessitates its administration via inhalation. nih.govasm.org This route can be problematic for patients with underlying respiratory conditions. asm.org this compound provides a platform for developing prodrugs or derivatives with improved absorption characteristics.

Research into novel delivery systems includes:

Ester Derivatives: Synthesizing alkoxyalkyl ester derivatives to improve bioavailability for oral administration. While some of these derivatives have shown lower inhibitory activity, this approach remains a viable area of investigation. nih.gov

Nanoparticle Formulations: Encapsulating antiviral agents in systems like solid lipid nanoparticles (SLNs) can enhance oral bioavailability and provide targeted delivery. journalgrid.com These colloidal carrier systems are biocompatible and can protect the drug from degradation in the gastrointestinal tract. journalgrid.com

Vesicular Systems: Liposomes, niosomes, and emulsomes are being explored for the delivery of antiviral drugs, offering a way to bypass challenges related to insolubility and instability. itmedicalteam.pl

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The chemical versatility of this compound makes it an ideal starting material for combinatorial chemistry. By reacting the azide group with a wide array of other molecules, a large and diverse library of Zanamivir derivatives can be rapidly synthesized.

These libraries can then be subjected to high-throughput screening (HTS) to quickly identify compounds with potent antiviral activity. nih.gov HTS assays, often using cell-based immunofluorescence, allow for the testing of hundreds of thousands of compounds against influenza viruses to find promising hits. nih.gov This integration of synthesis and screening accelerates the drug discovery process, enabling the identification of lead candidates for further development in a fraction of the time required by traditional methods.

Potential for Therapeutic Repurposing in Non-Infectious Diseases

Drug repurposing involves finding new therapeutic uses for existing drugs, which can significantly shorten the development timeline. nih.gov While primarily known as an antiviral, some evidence suggests that Zanamivir and its derivatives could have applications in non-infectious diseases. One chemical supplier notes that Zanamivir may be used as a treatment for conditions such as polycystic ovarian syndrome, endometriosis, prostatic hypertrophy, and certain cancers, and may also prevent HIV infection by blocking cellular entry. biosynth.com

This opens a novel research avenue for derivatives created from this compound. By systematically modifying the scaffold, researchers could optimize these "off-target" activities. These new compounds could be screened against cancer cell lines or in models of hormonal disorders to identify potential non-antiviral therapeutic agents.

Impact on Global Health and Pandemic Preparedness

Neuraminidase inhibitors like Zanamivir are a cornerstone of global stockpiles for pandemic preparedness. nih.gov The ever-evolving nature of influenza viruses necessitates the continuous development of new antiviral agents to counter emerging threats, including novel pandemic strains and resistant viruses. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for Zanamivir Azide Triacetate Methyl Ester?

  • Synthesis : The compound is synthesized from sialic acid through a multi-step process:

Esterification : Conversion to methyl ester using catalytic HCl in methanol .

Acylation : Protection of hydroxyl groups with acetic anhydride to form penta-acetoxy intermediates .

Cyclization : Formation of oxazoline intermediates using trimethylsilyl triflate .

Azide Introduction : Reaction with trimethylsilyl azide to introduce the azide functional group stereoselectively .

Deprotection : Hydrolysis of acetyl groups and reduction of azide to amine .

  • Characterization :

  • Purity : HPLC for quantifying impurities .
  • Structural Confirmation : NMR (1H, 13C) and X-ray crystallography for stereochemistry .
  • Molecular Weight : Mass spectrometry (MS) .

Q. How does this compound inhibit influenza neuraminidase?

  • The compound binds competitively to the neuraminidase active site, blocking the cleavage of sialic acid residues required for viral release . Structural studies (e.g., X-ray crystallography) show its triacetate groups enhance binding affinity by filling hydrophobic pockets . Its azide moiety stabilizes interactions with conserved residues (e.g., Arg152), critical for broad-spectrum activity against H1N1, H3N2, and influenza B .

Q. What analytical techniques ensure batch-to-batch consistency in research-grade material?

  • HPLC : Quantifies purity (>98% by area normalization) and detects degradation products .
  • LC-MS : Validates molecular weight (C18H26N2O10; MW 430.41) and identifies synthetic byproducts .
  • NMR : Confirms regioselective acetylation and absence of epimerization .

Advanced Research Questions

Q. What strategies address the low water solubility of this compound?

  • Prodrug Modifications : Acyloxyalkyl ester prodrugs (e.g., Val-zanamivir) improve intestinal permeability via carrier-mediated transport .
  • Nanoformulations : Liposomal encapsulation or polymeric nanoparticles enhance solubility and bioavailability .
  • Co-solvent Systems : Use of methanol-water mixtures (e.g., 70:30 v/v) for in vitro assays .

Q. How can researchers investigate neuraminidase mutations affecting inhibitor sensitivity?

  • Enzyme Kinetics : Measure IC50 shifts against mutant neuraminidase (e.g., H274Y, E119V) using fluorometric MUNANA substrate assays .
  • Structural Analysis : Cryo-EM or molecular dynamics simulations to map resistance-conferring mutations (e.g., altered binding pocket volume) .
  • Comparative Studies : Cross-test with oseltamivir carboxylate to identify mutation-specific resistance patterns .

Q. What methodologies optimize synthetic routes for higher yields?

  • Process Chemistry Innovations :

  • Stepwise Acetylation : Selective protection of hydroxyl groups reduces side reactions (yield improved from 57% to 76% in azide introduction) .
  • Catalytic Hydrogenation : Lindlar’s catalyst for azide-to-amine reduction minimizes over-reduction byproducts .
    • Scale-Up Adjustments : Replacing tert-butanol with EtOAc in cyclization steps improves solvent compatibility and yield (8.3% overall yield in 9-step synthesis) .

Q. How is the compound applied in drug delivery and nanotechnology studies?

  • Targeted Delivery : Conjugation with galactose ligands enhances liver-specific uptake for hepatitis-related influenza co-infections .
  • Nanocarriers : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release kinetics (t1/2 > 24 hrs in PBS) .
  • Theranostic Systems : Fluorescent tagging (e.g., coumarin derivatives) enables real-time tracking in cellular uptake studies .

Q. What preclinical toxicity profiles should researchers consider?

  • Acute Toxicity : LD50 > 2,000 mg/kg in murine models with no hepatotoxicity at therapeutic doses (50 mg/kg) .
  • Genotoxicity : Ames test and micronucleus assay confirm non-mutagenicity up to 1 mM .
  • Pharmacokinetics : Oral bioavailability of 22% in rats (vs. 2% for Zanamivir) due to esterase-mediated hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.